molecular formula C14H15N7O B1251251 6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile CAS No. 761414-79-3

6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile

Cat. No.: B1251251
CAS No.: 761414-79-3
M. Wt: 297.32 g/mol
InChI Key: XNYVGGJJENHRBZ-UHFFFAOYSA-N
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Scientific Research Applications

KR-62436 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of dipeptidyl peptidase-IV.

    Biology: Investigated for its role in modulating the activity of glucagon-like peptide-1.

    Medicine: Potential therapeutic agent for the treatment of diabetes due to its anti-hyperglycemic properties.

    Industry: Utilized in the development of new drugs targeting dipeptidyl peptidase-IV.

Mechanism of Action

KR-60436 free base is an agonist of the sigma-1 receptor. This protein is involved in various physiological and pathological processes.

Preparation Methods

The synthesis of KR-62436 involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The industrial production methods for KR-62436 are not widely documented, but it is known that the compound is synthesized in a controlled laboratory environment to ensure high purity and yield .

Chemical Reactions Analysis

KR-62436 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: KR-62436 can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

KR-62436 is unique among dipeptidyl peptidase-IV inhibitors due to its specific chemical structure and high selectivity. Similar compounds include:

KR-62436 stands out due to its specific binding affinity and the potential for fewer side effects compared to other inhibitors .

Properties

IUPAC Name

6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c15-7-11-1-2-13(19-9-11)18-6-5-17-10-14(22)21-12(8-16)3-4-20-21/h1-2,4,9,12,17H,3,5-6,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYVGGJJENHRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1C#N)C(=O)CNCCNC2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761414-79-3
Record name KR-60436 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761414793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 761414-79-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name KR-60436 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2BZ14G7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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